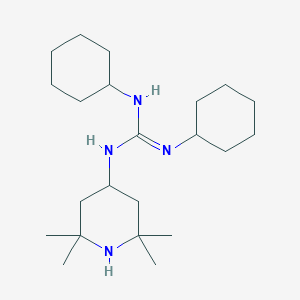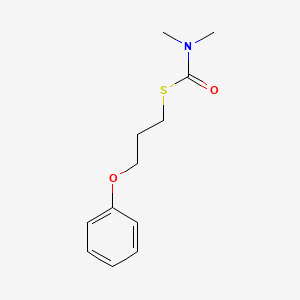![molecular formula C12H18O B14516214 4-Methylspiro[5.5]undec-3-en-2-one CAS No. 62639-99-0](/img/structure/B14516214.png)
4-Methylspiro[5.5]undec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylspiro[55]undec-3-en-2-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single carbon atom This compound is part of the spiro[5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[5.5]undec-3-en-2-one typically involves multicomponent reactions. One common method includes the reaction of acetoacetic ester with allylamine in the presence of a catalyst. The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as crystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Methylspiro[5.5]undec-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5.5]undec-3-en-1-one
- 5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one
- 1-Oxa-9-azaspiro[5.5]undecane
Uniqueness
4-Methylspiro[5.5]undec-3-en-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to other similar spiro compounds.
Propriétés
Numéro CAS |
62639-99-0 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methylspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C12H18O/c1-10-7-11(13)9-12(8-10)5-3-2-4-6-12/h7H,2-6,8-9H2,1H3 |
Clé InChI |
MQKRHCCMFHBHBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)CC2(C1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


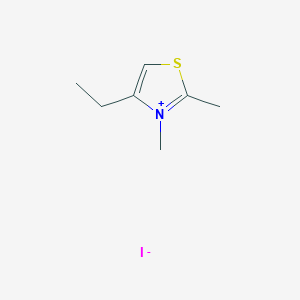


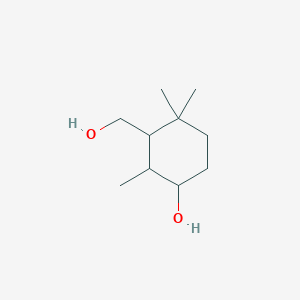
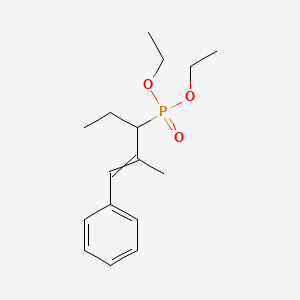
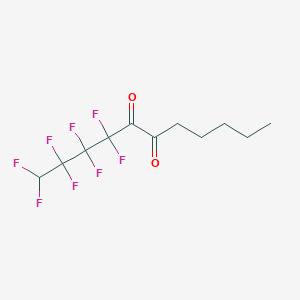

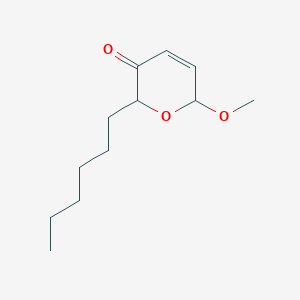
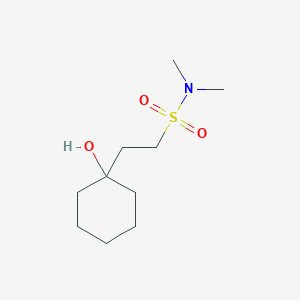
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

